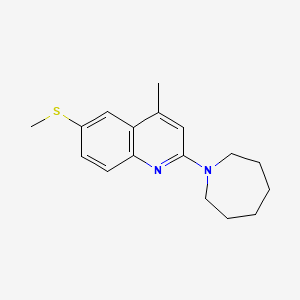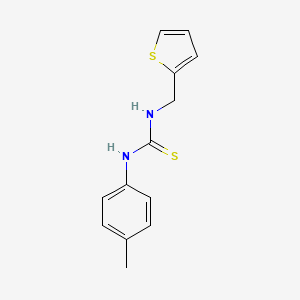
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as MTU, is a chemical compound that has been widely studied for its potential therapeutic applications. MTU belongs to the class of thiourea compounds, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve multiple pathways. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to interfere with the viral replication cycle by inhibiting the activity of viral enzymes and blocking the entry of the virus into host cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In particular, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to modulate the expression of several genes involved in cell cycle regulation and DNA repair. Furthermore, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments, including its high potency and selectivity against cancer cells, viruses, and bacteria. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is also relatively easy to synthesize and purify, making it a suitable candidate for further drug development. However, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. Additionally, the mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has several potential future directions for research and development. One possible direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to explore its antiviral and antibacterial activity and develop novel therapies for infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea and identify its molecular targets and pathways. Furthermore, the development of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea exhibits potent anticancer, antiviral, and antibacterial activity and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies. The future directions of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea research are diverse and promising, and may lead to the development of novel therapies for various diseases.
Synthesemethoden
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 4-methylphenylisothiocyanate with 2-thienylmethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out at a moderate temperature and pressure, and the resulting product is purified by recrystallization. The yield of the synthesis method is typically high, and the purity of the product can be confirmed by various spectroscopic techniques, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to possess antiviral activity against several viruses, including HIV, hepatitis B, and influenza virus. Furthermore, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-10-4-6-11(7-5-10)15-13(16)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPJGDYXRBMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


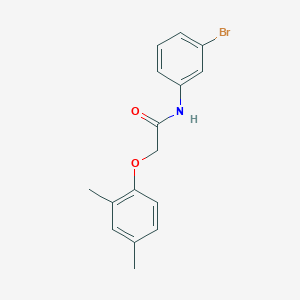
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
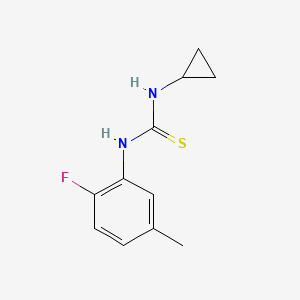
![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)
![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
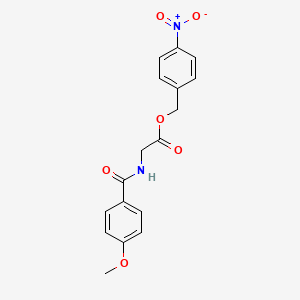
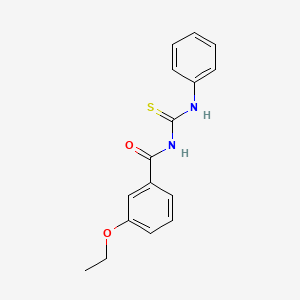
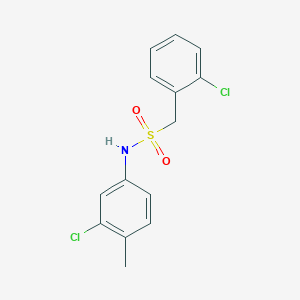

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
